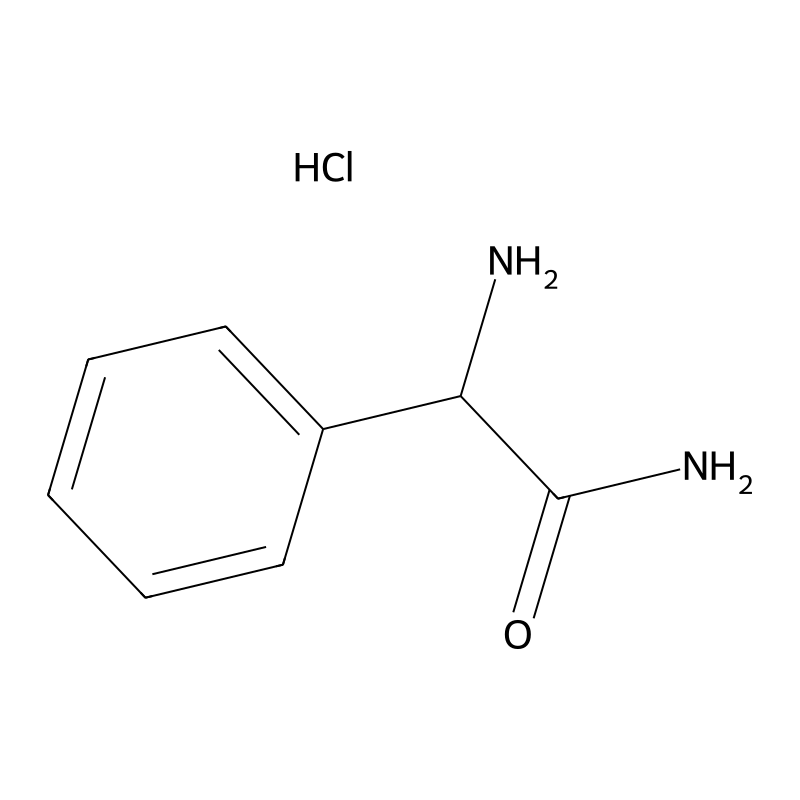

2-Amino-2-phenylacetamide hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Amino-2-phenylacetamide hydrochloride is a chemical compound characterized by its amide and amine functional groups. It consists of a phenylacetamide structure with an amino group attached to the second carbon. The hydrochloride form indicates the presence of a positively charged amine group (NH₃⁺) balanced by a chloride ion (Cl⁻) . This structure suggests potential applications in organic synthesis and pharmaceutical development due to its unique functional groups.

Due to the lack of research on 2-APHA hydrochloride, its mechanism of action in biological systems or interaction with other compounds remains unknown.

Organic Chemistry and Medicinal Chemistry

- 2-APHA is a derivative of phenylacetamide, a functional group known for its presence in bioactive molecules. Scientists have investigated 2-APHA's structure-activity relationship to understand how its chemical makeup might influence potential biological effects [].

- Research has explored the synthesis of 2-APHA and related analogs to develop new chemical libraries for further study in medicinal chemistry [].

Reference Standard in Mass Spectrometry

- Due to its specific chemical properties, 2-APHA can be used as a reference standard in mass spectrometry.

- In mass spectrometry, researchers use reference standards to calibrate their instruments and ensure the accuracy of their measurements.

- Acylation: The amino group can act as a nucleophile, reacting with acyl chlorides to form N-acyl derivatives.

- N-Alkylation: The amine can undergo alkylation reactions, allowing for the introduction of various alkyl groups.

- Hydrolysis: The amide bond may be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.

Currently, there is insufficient data on the biological activity of 2-amino-2-phenylacetamide hydrochloride. Its structural characteristics imply potential interactions with biological systems, but studies investigating its pharmacological effects or mechanisms of action are lacking. The presence of an amino group suggests it could interact with various biological targets, but the exact nature of these interactions remains unexplored .

Information regarding the synthesis of 2-amino-2-phenylacetamide hydrochloride is not well-documented in existing scientific literature. Generally, compounds of this nature may be synthesized through:

- Amidation Reactions: Reacting phenylacetic acid derivatives with ammonia or primary amines.

- Reduction Reactions: Reducing corresponding nitro or nitrile derivatives to obtain the amine.

Several compounds share structural similarities with 2-amino-2-phenylacetamide hydrochloride. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Amino-N,N-diethyl-2-phenylacetamide hydrochloride | Diethyl derivative | Incorporates two ethyl groups, influencing solubility |

| (S)-2-Amino-2-phenylacetamide | Enantiomer | Different stereochemistry may affect biological activity |

| (R)-2-Amino-2-phenylacetamide | Enantiomer | Similar to (S) form but with opposite stereochemistry |

These compounds exhibit variations in their side chains or stereochemistry, which can significantly influence their chemical reactivity and biological properties. The uniqueness of 2-amino-2-phenylacetamide hydrochloride lies in its specific combination of functionalities and potential uses in organic synthesis and pharmaceuticals .

Traditional Organic Synthesis Approaches

Traditional synthesis of 2-amino-2-phenylacetamide hydrochloride relies on foundational organic reactions, optimized for scalability and cost efficiency. Key methods include:

Strecker Synthesis

The Strecker synthesis is a cornerstone for producing α-amino nitriles, which serve as intermediates for 2-amino-2-phenylacetamide derivatives. This method involves the reaction of benzaldehyde, ammonia, and cyanide under controlled conditions to form rac-phenylglycinonitrile. Subsequent hydrolysis of the nitrile group yields the carboxylic acid, which is then converted to the amide through coupling reactions.

Optimized Conditions for Strecker Synthesis

The reaction’s scalability is limited by racemization risks during nitrile hydrolysis. However, dynamic kinetic resolution (DKR) strategies, such as enzymatic hydrolysis with nitrilase variants, mitigate this issue by enabling in-situ racemization of undesired enantiomers.

Ugi Reaction

The Ugi multicomponent reaction offers a one-pot synthesis of 2-arylamino-2-phenylacetamide derivatives. Zinc oxide nanoparticles (ZnO-NPs) catalyze the reaction between α-amino acids, aldehydes, isocyanides, and carboxylic acids under aqueous conditions. This method is advantageous for its atom economy and reduced waste generation.

Ugi Reaction Protocol

- Reagents: α-Amino acid (e.g., phenylglycine), benzaldehyde, isocyanide, ZnO-NPs.

- Conditions: Water, room temperature, 12–24 hours.

- Yield: Up to 81% for phenylglycine amide derivatives.

While the Ugi reaction avoids harsh reagents, its enantioselectivity requires further refinement, as it primarily produces racemic mixtures.

Enantioselective Catalytic Routes

Enantioselective synthesis is critical for producing chiral 2-amino-2-phenylacetamide derivatives, particularly in pharmaceutical applications. Below are advanced methods for achieving high enantiomeric excess (ee).

Enzymatic Hydrolysis with Nitrilase Variants

Nitrilase enzymes from Pseudomonas fluorescens EBC191 and engineered Escherichia coli strains enable enantioselective hydrolysis of rac-phenylglycinonitrile to (R)- or (S)-phenylglycine amide. Key strategies include:

- Dynamic Kinetic Resolution (DKR): Under alkaline conditions (pH 9.5), (S)-phenylglycinonitrile undergoes racemization while (R)-phenylglycinonitrile is hydrolyzed to (R)-phenylglycine. Mutant E. coli strains lacking peptidase activity (e.g., JM109ΔpepA) enhance ee values to ≥95%.

- Amide Formation: Nitrilase variants with amide-forming activity convert rac-phenylglycinonitrile directly to (R)- or (S)-phenylglycine amide, bypassing carboxylic acid intermediates.

Enzymatic Hydrolysis Performance

Catalytic Hydrogenation

Transition metal catalysts enable enantioselective hydrogenation of α-hydrazono phosphonates or imines to produce chiral amines. For example:

- Rhodium-Catalyzed Hydrogenation: Rhodium complexes with chiral ligands (e.g., MeO-Biphep) hydrogenate α-hydrazono phosphonates to (R)- or (S)-phenylglycine derivatives with ee >95%.

- Iridium-Catalyzed Hydrogenation: Ir catalysts with Walphos ligands achieve high enantiocontrol for hydrazones, yielding chiral amines in >95% ee.

Catalytic Hydrogenation Comparison

Green Chemistry and Sustainable Production

Sustainable synthesis of 2-amino-2-phenylacetamide hydrochloride prioritizes eco-friendly reagents, minimal waste, and energy efficiency. Key innovations include:

Electrocatalytic Hydrolysis

Electrochemical methods replace hazardous reductants (e.g., SmI₂, H₂ gas) with green electrons. For example, electroreduction of amides using water as a hydrogen source achieves selective C–N bond hydrolysis under mild conditions.

Advantages of Electroreduction

| Parameter | Traditional Method | Electrochemical Method |

|---|---|---|

| Hydrogen Source | H₂ gas, hydroboranes | Water (via electrolysis) |

| Temperature | 80–120°C | 25–50°C |

| Waste Generation | High (organic solvents) | Low (aqueous medium) |

| Scalability | Limited | High (flow reactors) |

This method extends to carbamates, formamides, and thioamides, offering broad applicability.

Enzymatic Process Optimization

Enzymatic DKR systems minimize solvent use and energy consumption. For instance, E. coli ΔpepA expressing nitrilase variants operates at pH 9.5 with minimal purification steps, reducing reaction time and byproduct formation.

Sustainability Metrics

| Metric | Traditional Strecker | Enzymatic DKR |

|---|---|---|

| Solvent Usage | High (organic solvents) | Low (aqueous buffer) |

| Energy Input | High (heating/cooling) | Low (room temperature) |

| Byproduct Formation | >30% | <10% |

| Catalyst Recovery | No | Yes (cell reuse) |

The structure-activity relationship studies of 2-amino-2-phenylacetamide hydrochloride and its analogues reveal significant insights into how substituent modifications influence pharmacological properties. Systematic investigation of various substituents on the phenyl ring demonstrates that both the electronic nature and positional placement of functional groups critically determine biological activity [1] [2] [3].

Electron-withdrawing substituents consistently enhance pharmacological efficacy across multiple receptor systems. Nitro-substituted derivatives demonstrate particularly potent activity, with para-nitro compounds showing exceptional cytotoxicity against cancer cell lines. In studies of fluorophenyl-N-phenylacetamide derivatives, compounds bearing nitro substituents (IC50 = 52-80 μM) exhibited significantly higher cytotoxic effects compared to methoxy-substituted analogues [3]. The enhanced activity of nitro derivatives correlates with their strong electron-withdrawing properties (Hammett σ = 0.78), which increases the electrophilic character of the aromatic system and facilitates stronger interactions with biological targets [4].

Halogen substitution patterns reveal position-dependent activity profiles. Para-chloro derivatives consistently demonstrate superior activity compared to ortho or meta isomers. In sigma receptor binding studies, the 2-fluoro-substituted analogue exhibited the highest selectivity for σ1 receptors (Ki = 3.56 nM for σ1 versus 667 nM for σ2), representing a nearly 200-fold selectivity window [5] [6]. This exceptional selectivity arises from the optimal size and electronic properties of fluorine, which allows precise fit within the σ1 receptor binding pocket while creating unfavorable interactions with the σ2 site.

The positional effects of chlorine substitution demonstrate clear structure-activity trends. Ortho-chloro compounds generally show reduced activity compared to para analogues due to steric hindrance and altered binding orientations. However, specific receptor systems may favor ortho substitution; for instance, 2-chlorophenyl derivatives in metabotropic glutamate receptor 4 (mGlu4) positive allosteric modulator studies showed enhanced potency (EC50 = 27 nM) compared to unsubstituted compounds [7].

Electron-donating groups typically reduce binding affinity and pharmacological activity. Methoxy and amino substituents, despite their potential for hydrogen bonding, often decrease receptor binding due to their electron-donating nature, which reduces the electrophilic character necessary for optimal protein-ligand interactions [5] [6]. The weak activity of these derivatives suggests that electronic complementarity between ligand and receptor is more critical than additional hydrogen bonding opportunities.

Multiple substitution patterns can dramatically alter activity profiles. Di-chloro derivatives, particularly 2,4-dichloro compounds, often exhibit synergistic effects that enhance potency beyond single substitutions. In α-glucosidase inhibition studies, the 2,4-dichloro derivative demonstrated exceptional activity (IC50 = 6.0 μM) with a binding energy of -9.5 kcal/mol, significantly superior to mono-substituted analogues [8].

Hydrophobic Interactions and π-π Stacking Contributions to Binding Affinity

The molecular recognition of phenylacetamide derivatives involves complex networks of non-covalent interactions, with hydrophobic effects and π-π stacking playing pivotal roles in determining binding affinity and selectivity [9] [10] [11]. These interactions are particularly crucial given the aromatic nature of both the ligand phenyl ring and the aromatic amino acid residues commonly found in protein binding sites.

Hydrophobic interactions constitute the primary driving force for initial ligand-receptor association. Molecular dynamics simulations and crystallographic studies reveal that phenylacetamide derivatives preferentially occupy hydrophobic cavities within protein binding sites [11] [12]. The phenyl ring of 2-amino-2-phenylacetamide hydrochloride forms extensive van der Waals contacts with hydrophobic residues including leucine, valine, and methionine. These interactions typically contribute -2.5 to -4.0 kcal/mol to the overall binding energy, with contact distances ranging from 3.5 to 4.5 Å [12].

The hydrophobic effect is particularly pronounced in membrane-associated targets where lipophilic interactions facilitate initial membrane partitioning and subsequent receptor engagement. Studies of phenylacetamide sodium channel blockers demonstrate that increasing hydrophobicity of the aromatic region correlates directly with enhanced biological activity [13] [14]. The presence of a phenyl ring near the amino terminus significantly increases inhibitory potency, suggesting that π-system interactions with membrane-embedded aromatic residues are essential for optimal activity.

π-π Stacking interactions provide both binding affinity and receptor selectivity through geometric constraints and electronic complementarity [10] [15] [16]. Crystal structures of phenylacetamide-protein complexes reveal multiple modes of aromatic stacking, including face-to-face, edge-to-face, and offset parallel arrangements. The specific geometry depends on the electronic properties of both the ligand substituents and the protein aromatic residues [15] [16].

Face-to-face π-π stacking occurs predominantly between electron-rich and electron-deficient aromatic systems, creating favorable electrostatic interactions. Phenylacetamide derivatives with electron-withdrawing substituents (such as nitro or carbonyl groups) preferentially engage in face-centered stacking with electron-rich aromatic residues like tryptophan and tyrosine [16]. These interactions contribute -3.0 to -5.0 kcal/mol to binding energy, with optimal stacking distances of 3.4 to 3.8 Å [17].

Edge-to-face (T-shaped) arrangements are more common with unsubstituted or moderately substituted phenylacetamides. These geometries arise from quadrupole-quadrupole interactions and are less sensitive to electronic substitution effects. However, they provide important geometric constraints that determine binding specificity and receptor selectivity [15].

The contribution of π-π stacking to binding affinity is highly context-dependent and influenced by the local protein environment. In aqueous solutions, π-π interactions must overcome the energetic cost of desolvating aromatic surfaces. Studies using isothermal titration calorimetry demonstrate that π-π stacking in phenylacetamide-protein systems is primarily enthalpy-driven, with favorable enthalpic contributions often offset by unfavorable entropic changes due to restricted molecular motion [11].

Substituent effects on π-π stacking reveal complex relationships between electronic properties and binding affinity. Electron-withdrawing groups enhance π-π interactions with electron-rich protein residues but may weaken interactions with other electron-deficient aromatics [16]. This selectivity can be exploited to design receptor-specific ligands. For example, phenylacetamide derivatives with strong electron-withdrawing groups show enhanced selectivity for receptors containing electron-rich aromatic residues in their binding sites [5].

The interplay between hydrophobic interactions and π-π stacking creates binding synergy that exceeds the sum of individual contributions. Molecular docking studies reveal that optimal binding occurs when the phenyl ring simultaneously engages in hydrophobic contacts and π-π stacking interactions [18] [17]. This dual interaction mode provides both thermodynamic stability and kinetic selectivity, as the geometric constraints of π-π stacking help maintain proper hydrophobic contact geometry.

Water-mediated effects significantly influence both hydrophobic and π-π interactions in phenylacetamide binding. The displacement of structured water molecules from hydrophobic binding pockets contributes favorably to binding entropy, while water reorganization around π-π stacking interfaces can either enhance or diminish binding affinity depending on the specific protein-ligand system [11] [19]. Recent studies suggest that the thermodynamic signature of phenylacetamide binding is largely determined by changes in water structure rather than direct protein-ligand interactions.